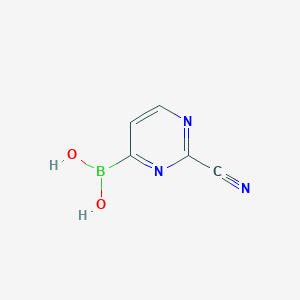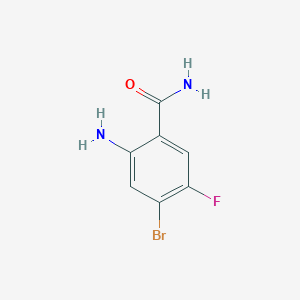
4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride is a heterocyclic compound that combines a thiazole ring with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both thiazole and pyridine rings in its structure allows for diverse chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminothiazole with 2-bromopyridine under microwave irradiation in the presence of a copper catalyst. The reaction is carried out at 115°C for 30 minutes, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
科学的研究の応用
4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride involves its interaction with specific molecular targets. For instance, as a CDK4/6 inhibitor, it binds to the active site of these kinases, preventing their interaction with the retinoblastoma protein (Rb). This inhibition halts the cell cycle progression from G1 to S phase, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
4-(2-Amino-4-Methyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]-(3-Nitro-Phenyl): Another thiazole derivative with potential pharmacological activities.
5-(2-Amino-5-Methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
Uniqueness
4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride is unique due to its dual thiazole-pyridine structure, which provides multiple reactive sites for chemical modifications. This structural feature enhances its versatility in drug design and development, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C9H10ClN3S |
|---|---|
分子量 |
227.71 g/mol |
IUPAC名 |
4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9N3S.ClH/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7;/h2-5H,1H3,(H2,10,12);1H |
InChIキー |
IZDAMVWVQJXZSC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)C2=CC=CC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


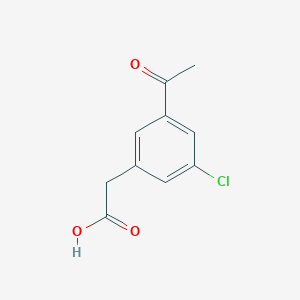
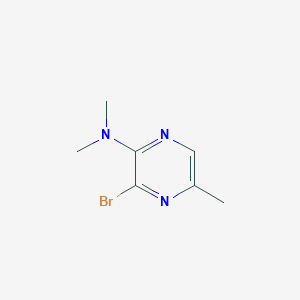
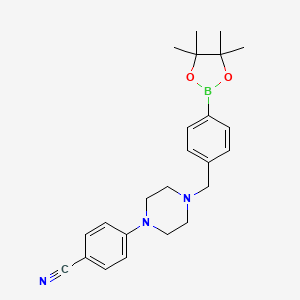
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)


![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)

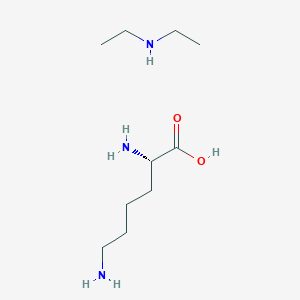

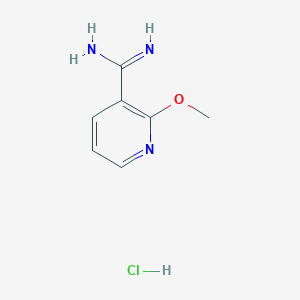
![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
